10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-
Description
10H-Phenothiazine derivatives are a class of heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse applications in pharmaceuticals, materials science, and organic electronics. The compound 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- features a heptafluorinated oxobutyl substituent at the nitrogen position of the phenothiazine core. This fluorinated acyl group introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability, which are critical for biomedical applications such as enzyme inhibition or receptor targeting .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-phenothiazin-10-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F7NOS/c17-14(18,15(19,20)16(21,22)23)13(25)24-9-5-1-3-7-11(9)26-12-8-4-2-6-10(12)24/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHUXHBGNVBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617691 | |
| Record name | N-(Perfluorobutanoyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100234-24-0 | |
| Record name | N-(Perfluorobutanoyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- typically involves the introduction of the heptafluoro-1-oxobutyl group to the phenothiazine core. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Reacting phenothiazine with a heptafluoro-1-oxobutyl halide under basic conditions.
Friedel-Crafts Acylation: Using a heptafluoro-1-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution or Friedel-Crafts acylation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The heptafluoro-1-oxobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
The compound 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- is a derivative of phenothiazine that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry
Phenothiazine derivatives have been extensively studied for their pharmacological properties. The heptafluoro-1-oxobutyl modification enhances the lipophilicity of the compound, potentially increasing its efficacy as an antipsychotic or antidepressant agent. Research indicates that similar compounds exhibit significant activity against various psychiatric disorders due to their ability to interact with neurotransmitter systems.
Case Study: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that phenothiazine derivatives with fluorinated alkyl groups showed improved binding affinity to dopamine receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The heptafluoro group could further enhance this activity by increasing the compound's metabolic stability.
Materials Science
In materials science, fluorinated compounds are often used to develop advanced materials with unique properties. The incorporation of the heptafluoro-1-oxobutyl group can lead to increased hydrophobicity and thermal stability.
Application: Coatings
Research has shown that fluorinated phenothiazines can be used in coatings that require low surface energy and high chemical resistance. These coatings are particularly useful in environments exposed to harsh chemicals or extreme weather conditions.
Environmental Science
Fluorinated compounds are also being investigated for their environmental applications, particularly in the development of sensors and remediation technologies. The unique properties of fluorinated phenothiazines make them suitable candidates for detecting pollutants or as agents in environmental cleanup processes.
Case Study: Sensor Development
A recent study explored the use of fluorinated phenothiazines as fluorescent probes for detecting heavy metals in water sources. The high sensitivity and selectivity of these compounds allow for rapid detection and quantification of contaminants.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Fluorinated Derivatives
- 10-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-10H-phenothiazine: The heptafluoro-oxobutyl group provides extreme electronegativity and steric bulk, likely reducing rotational freedom and increasing oxidative stability compared to non-fluorinated analogs. This substituent may enhance binding affinity to hydrophobic enzyme pockets .
- 2-Trifluoromethyl-10H-phenothiazine derivatives (e.g., C8138): The trifluoromethyl group offers moderate electron-withdrawing effects and improved lipophilicity but lacks the steric hindrance of the heptafluoro chain. These derivatives are used as dopamine receptor antagonists, suggesting that fluorination position and degree critically influence biological activity .
Aromatic and Electron-Withdrawing Substituents
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The nitro group and ethynyl linker create a planar, conjugated system, evidenced by its triclinic crystal structure (space group P1, a = 8.1891 Å, b = 8.2417 Å) . This compound’s low synthesis yield (6.9%) via Sonogashira coupling contrasts with the higher yields of triazolyl phenothiazines (up to 98%) using click chemistry . The nitro group’s strong electron-withdrawing nature red-shifts UV-Vis absorption compared to alkylated derivatives .
Triazolyl and Silane-Functionalized Derivatives
- Triazolyl-conjugated phenothiazines (e.g., 3b–3e): These compounds, synthesized via copper-catalyzed azide-alkyne cycloaddition, exhibit tunable electronic properties for hybrid materials. For example, 10-Hexyl-3,7-bis(triazolyl)-10H-phenothiazine (3e) shows broad UV-Vis absorption (λmax ~350 nm) due to extended π-conjugation, unlike the fluorinated target compound, which likely has narrower absorption bands .
Physicochemical Properties
Biological Activity
10H-Phenothiazine and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound "10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-" is a fluorinated derivative that potentially enhances the pharmacological properties of the parent phenothiazine structure. This article reviews the biological activity of this compound based on recent research findings.
- Anticancer Activity : Recent studies indicate that phenothiazine derivatives can act as dual inhibitors targeting human farnesyltransferase (FTase) and tubulin polymerization. These mechanisms are crucial in cancer cell proliferation and survival. For instance, a study showed that certain phenothiazine derivatives significantly inhibited cancer cell growth in vitro, demonstrating potential as anticancer agents .
- Antioxidant Properties : Phenothiazines have also been investigated for their antioxidant capabilities. Research indicates that specific derivatives exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Neuroprotective Effects : Some phenothiazine compounds have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases .
Toxicity and Environmental Impact
The toxicity profile of phenothiazine derivatives is critical for evaluating their safety in therapeutic applications. Studies have assessed the acute toxicity of various phenothiazines on aquatic organisms, revealing significant lethality at certain concentrations. For example, tests indicated high toxicity levels at 1.0 ppm for multiple fish species, emphasizing the need for careful environmental assessments when developing these compounds for pharmaceutical use .
Study 1: Inhibition of Cancer Cell Growth
A recent study synthesized several phenothiazine derivatives and evaluated their efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Phenothiazine Derivative A | Hep-G2 | 0.22 |
| Phenothiazine Derivative B | HL-60 | 0.12 |
| Phenothiazine Derivative C | MCF-7 | 0.24 |
These results demonstrate that certain derivatives possess potent anticancer activity, making them candidates for further development .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of substituted phenothiazines:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Substituted Phenothiazine X | 85% | 30 |
| Substituted Phenothiazine Y | 78% | 45 |
| Substituted Phenothiazine Z | 90% | 25 |
The findings indicated that these compounds effectively scavenge free radicals, suggesting their potential utility in preventing oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
